molecular formula C20H25N3O2 B4130219 N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4130219
M. Wt: 339.4 g/mol
InChI Key: IQYASNMIIPDFDR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as MMPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MMPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act through various pathways. N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival. It also modulates the immune response by regulating the production of cytokines. In addition, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the activity of enzymes involved in cellular metabolism and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which are essential for drug development.

Future Directions

There are several future directions for N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide research, including investigating its toxicity and pharmacokinetics, optimizing its synthesis method, and exploring its potential as a therapeutic agent for other diseases. Furthermore, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be used as a lead compound for designing new derivatives with improved pharmacological properties.
In conclusion, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. Its diverse biological activities make it an attractive target for scientific research. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics, and to optimize its synthesis method.

Scientific Research Applications

N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide against different types of cancer cells, including breast, lung, and colon cancer. N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has shown promising results in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-4-8-18(9-5-15)23-13-12-22(14-16(23)2)20(24)21-17-6-10-19(25-3)11-7-17/h4-11,16H,12-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYASNMIIPDFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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